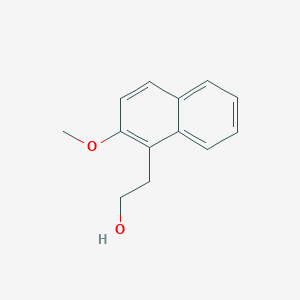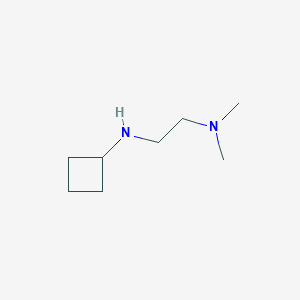
n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine is an organic compound with the molecular formula C8H18N2. It is a diamine, meaning it contains two amine groups. This compound is characterized by the presence of a cyclobutyl group attached to one of the nitrogen atoms and two methyl groups attached to the other nitrogen atom. It is a colorless liquid with a fishy odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine typically involves the reaction of cyclobutylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclobutylamine Reaction: Cyclobutylamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate.
Dimethylamine Addition: Dimethylamine is then added to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Raw Material Handling: Ensuring the purity and proper handling of cyclobutylamine, formaldehyde, and dimethylamine.
Reaction Control: Maintaining optimal temperature, pressure, and catalyst concentration.
Purification: Using distillation or other purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines and amides.
Scientific Research Applications
n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various chemical and biological pathways. The compound’s unique structure allows it to act as a chelating agent, forming stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: Similar in structure but lacks the cyclobutyl group.
N,N’-Dimethylethylenediamine: Contains two methyl groups attached to different nitrogen atoms.
N,N,N’,N’-Tetramethylethylenediamine: Contains four methyl groups attached to the nitrogen atoms.
Uniqueness
n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where such properties are desired.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-cyclobutyl-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-6-9-8-4-3-5-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
ZGWMFMMYUUWMOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)
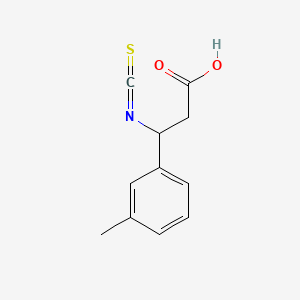
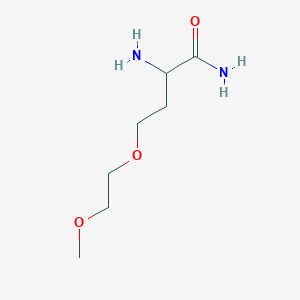
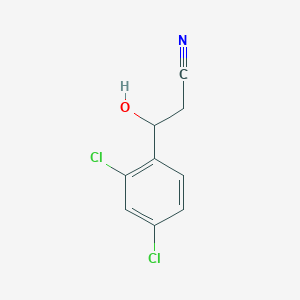
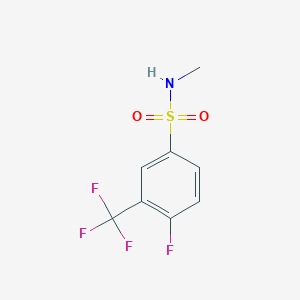
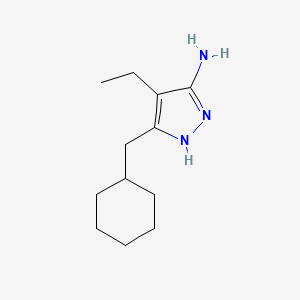
![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)
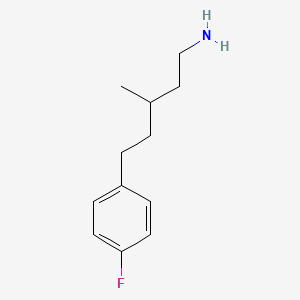
![2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)
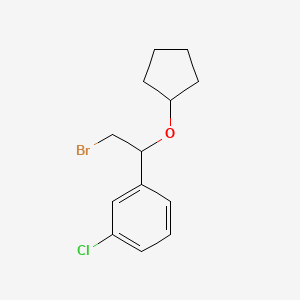
![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)
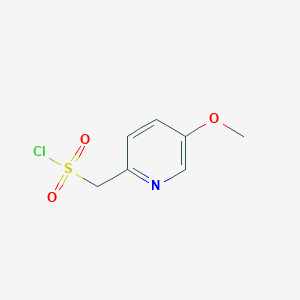
![rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride](/img/structure/B13617150.png)
